Enhanced Conformational Stability of Boat vs. Chair Conformer in Bicyclo[3.1.0]hexane Systems
Ab initio molecular orbital calculations demonstrate that for bicyclo[3.1.0]hexane derivatives, the boat conformer is more stable than the chair conformer [1]. This is in stark contrast to monocyclic cyclohexane systems, where the chair conformer is significantly more stable than the boat by approximately 5.5-7.0 kcal/mol. This inversion of conformational preference is a direct result of the fused cyclopropane ring and its associated strain and orbital interactions [1].
| Evidence Dimension | Conformational Stability |
|---|---|
| Target Compound Data | Boat conformer is more stable than chair conformer |
| Comparator Or Baseline | Monocyclic cyclohexane derivatives: chair conformer is more stable than boat by ~5.5-7.0 kcal/mol |
| Quantified Difference | Inversion of relative conformational stability; quantitative energy differences are system-dependent |
| Conditions | Ab initio molecular orbital calculations on bicyclo[3.1.0]hexane derivatives |
Why This Matters
This conformational preference dictates the 3D spatial arrangement of substituents, which is critical for molecular recognition, receptor binding, and the ultimate biological activity of drug candidates derived from this scaffold.
- [1] An Ab Initio Molecular Orbital Study on the Conformations of Bicyclo[3.1.0]hexane Derivatives. (2025). CiNii Research. View Source
